molecular formula C11H13F2NO4S B6312311 N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamide CAS No. 1357624-67-9

N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamide

Cat. No.: B6312311
CAS No.: 1357624-67-9
M. Wt: 293.29 g/mol
InChI Key: NNTJUBKWJKVVOG-UHFFFAOYSA-N
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Description

N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a benzodioxole ring substituted with two fluorine atoms and a sulfonamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by reacting catechol with a suitable dihalide, such as 1,2-difluoroethane, under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxole derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

    Addition of the t-Butyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorine atoms enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1,3-benzodioxole: A precursor in the synthesis of N-t-Butyl-(2,2-difluoro-1,3-benzodioxol-4-yl)sulfonamide.

    tert-Butyl N-(2,2-difluoro-1,3-benzodioxol-4-yl)carbamate: Another derivative with similar structural features.

Uniqueness

This compound is unique due to its combination of a benzodioxole ring, fluorine atoms, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-tert-butyl-2,2-difluoro-1,3-benzodioxole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4S/c1-10(2,3)14-19(15,16)8-6-4-5-7-9(8)18-11(12,13)17-7/h4-6,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTJUBKWJKVVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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